molecular formula C4H5BrN2O B2402839 2-Bromo-5-ethyl-1,3,4-oxadiazole CAS No. 1368701-01-2

2-Bromo-5-ethyl-1,3,4-oxadiazole

Cat. No.: B2402839
CAS No.: 1368701-01-2
M. Wt: 177.001
InChI Key: ZJBPVXIGKVNGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C4H5BrN2O. It belongs to the class of oxadiazoles, which are five-membered aromatic rings containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazoles, a class of compounds to which 2-bromo-5-ethyl-1,3,4-oxadiazole belongs, have been used in medicine and agriculture due to their desirable biological activity . Many oxadiazole derivatives exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Mode of Action

The 1,3,4-oxadiazole molecule, which is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring, is known to interact with its targets through its electronic and hydrogen bond-accepting capability . The substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .

Biochemical Pathways

It’s known that 1,3,4-oxadiazoles can have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development . This suggests that it may have favorable ADME properties, which could impact its bioavailability.

Result of Action

It’s known that 1,3,4-oxadiazoles can have a variety of biological effects, such as antiviral, antitumor, and anti-inflammatory activities . This suggests that this compound may have similar effects.

Action Environment

It’s known that the synthesis of 1,3,4-oxadiazoles can be carried out under semiaqueous conditions , suggesting that the compound may be stable in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with α-bromo nitroalkanes. One common method is the reaction of acyl hydrazides with α-bromo nitroalkanes under mild, non-dehydrative conditions. This approach avoids the formation of diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of efficient cyclization reactions and scalable reaction conditions, are likely to be applied in its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while reduction reactions can lead to partially or fully reduced oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethyl-1,3,4-oxadiazole is unique due to the presence of both a bromo and an ethyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPVXIGKVNGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368701-01-2
Record name 2-bromo-5-ethyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.